molecular formula C8H15NO3 B1428796 Methyl 4-methoxypiperidine-2-carboxylate CAS No. 1432677-64-9

Methyl 4-methoxypiperidine-2-carboxylate

Cat. No. B1428796
M. Wt: 173.21 g/mol
InChI Key: UBPQLOKXPFXZGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

“Methyl 4-methoxypiperidine-2-carboxylate” has a molecular formula of C8H15NO3 and a molecular weight of 173.21 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

“Methyl 4-methoxypiperidine-2-carboxylate” has a molecular formula of C8H15NO3 and a molecular weight of 173.21 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Catalytic Synthesis : Methyl 4-methoxypiperidine-2-carboxylate has been explored in the context of catalytic synthesis. For instance, a study demonstrated its use in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, employing a FeCl2/Et3N binary catalytic system (Galenko et al., 2015).

  • Ring Expansion Studies : Research on methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a derivative of Methyl 4-methoxypiperidine-2-carboxylate, has contributed to understanding ring expansion processes, leading to the formation of various derivatives (Bullock et al., 1972).

  • Potential Neuroprotective Drug Development : Methyl 4-methoxypiperidine-2-carboxylate derivatives have been investigated as potential neuroprotective drugs. A study involved radiolabeling these compounds for biodistribution studies, indicating their accumulation in cortical brain areas, which is crucial for neuroprotection research (Yu et al., 2003).

  • Chemiluminescence Research : The compound has been used in the synthesis of chemiluminescence derivatives. These derivatives have applications in analytical chemistry, particularly for measuring substances like hydrogen peroxide (Nakazono et al., 2020).

  • Palladium-Catalyzed Aminocarbonylation : It is also involved in palladium-catalyzed aminocarbonylation reactions, indicating its utility in complex organic synthesis and pharmaceutical research (Takács et al., 2014).

  • Synthetic Methodology Development : There's ongoing research in developing efficient synthetic routes for derivatives of Methyl 4-methoxypiperidine-2-carboxylate, enhancing its accessibility for various scientific applications (Horikawa et al., 2001).

Future Directions

Piperidine derivatives, such as “Methyl 4-methoxypiperidine-2-carboxylate”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of “Methyl 4-methoxypiperidine-2-carboxylate” likely involve further exploration of its synthesis and applications in drug discovery and pharmaceutical research .

properties

IUPAC Name

methyl 4-methoxypiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-6-3-4-9-7(5-6)8(10)12-2/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPQLOKXPFXZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxypiperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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